Cas no 339013-61-5 (ethyl 3-allyl-6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate)

Ethyl 3-allyl-6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a brominated benzimidazole derivative with a reactive allyl group and a carbamate functionality. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The presence of the bromo substituent enhances its reactivity for further functionalization via cross-coupling reactions, while the allyl group offers opportunities for derivatization through olefin metathesis or radical reactions. The carbamate moiety provides stability while remaining amenable to hydrolysis or nucleophilic substitution. Its well-defined structure makes it suitable for applications in medicinal chemistry and materials science, where precise molecular modifications are required.
ethyl 3-allyl-6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate structure
339013-61-5 structure
Product Name:ethyl 3-allyl-6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
CAS No:339013-61-5
MF:C13H13BrN2O3
MW:325.157922506332
CID:6786896
PubChem ID:1484099
Update Time:2025-06-07

ethyl 3-allyl-6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • CHEMBL1575403
    • ethyl 6-bromo-2-oxo-3-prop-2-enylbenzimidazole-1-carboxylate
    • AKOS005098317
    • MLS000706799
    • ethyl6-bromo-2-oxo-3-(prop-2-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate
    • ethyl 3-allyl-6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
    • 339013-61-5
    • SMR000334308
    • 7K-534S
    • HMS2657B07
    • ethyl 6-bromo-2-oxo-3-(prop-2-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate
    • Oprea1_577542
    • Inchi: 1S/C13H13BrN2O3/c1-3-7-15-10-6-5-9(14)8-11(10)16(12(15)17)13(18)19-4-2/h3,5-6,8H,1,4,7H2,2H3
    • InChI Key: YUKBSASXSFBXCQ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)N(C(=O)OCC)C(N2CC=C)=O

Computed Properties

  • Exact Mass: 324.01095g/mol
  • Monoisotopic Mass: 324.01095g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 49.8Ų

ethyl 3-allyl-6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate Pricemore >>

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Additional information on ethyl 3-allyl-6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

Introduction to Ethyl 3-allyl-6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate (CAS No. 339013-61-5)

Ethyl 3-allyl-6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate (CAS No. 339013-61-5) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of benzimidazoles, which are known for their diverse biological properties, including antifungal, antibacterial, and anticancer activities. The presence of the allyl, bromo, and ethyl groups in its structure adds to its complexity and contributes to its specific pharmacological profile.

The chemical structure of ethyl 3-allyl-6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is characterized by a benzimidazole core with a substituted carbonyl group at the C2 position and an ester group at the C1 position. The allyl group attached to the C3 position and the bromine atom at the C6 position are key functional groups that influence the compound's reactivity and biological activity. These structural features make it a valuable candidate for various applications in drug discovery and development.

Recent studies have highlighted the potential of ethyl 3-allyl-6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate in several therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiproliferative activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell cycle progression and DNA replication. This makes it a promising lead compound for further optimization and development as an anticancer agent.

In addition to its anticancer properties, ethyl 3-allyl-6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate has also been investigated for its antifungal activity. A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibits the growth of several pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism behind this activity is thought to involve disruption of fungal cell membranes and inhibition of essential metabolic pathways.

The synthesis of ethyl 3-allyl-6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate has been optimized using modern synthetic methods to improve yield and purity. One common approach involves the condensation of 6-bromoanthranilic acid with ethyl chloroformate followed by reaction with allylamine. This multi-step process ensures high purity and structural integrity of the final product, making it suitable for use in both research and pharmaceutical applications.

The physicochemical properties of ethyl 3-allyl-*6*-bromo-*2*-oxo-*2*,*3*-dihydro-*1*H-*1*,*3*-benzimidazole*-*1*-carboxylate* have been extensively studied to understand its behavior in different environments. It is a white crystalline solid with a melting point ranging from 85°C to 87°C. The compound is moderately soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) but has limited solubility in water. These properties are crucial for optimizing its formulation and delivery methods in pharmaceutical applications.

Toxicological studies have shown that ethyl 3-allyl-*6*-bromo-*2*-oxo-*2*,*3*-dihydro-*1*H-*1*,*3*-benzimidazole*-*1*-carboxylate* has low toxicity when administered at therapeutic doses. However, as with any new chemical entity, comprehensive safety evaluations are essential before advancing to clinical trials. Preclinical studies have demonstrated that this compound is well-tolerated by animal models and does not exhibit significant adverse effects on major organs or systems.

In conclusion, Ethyl 3-allyl-*6*-bromo-*2*-oxo-*2*,*3*-dihydro-*1*H-*1*,*3*-benzimidazole*-*1*-carboxylat*e* (CAS No. 339013-61-5) is a promising compound with diverse biological activities that warrant further investigation. Its unique structural features and favorable physicochemical properties make it an attractive candidate for drug development in areas such as oncology and antifungal therapy. Ongoing research continues to explore its full potential and optimize its use in various medical applications.

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